Structural Differentiation via Physicochemical Properties Compared to ML10302
The target compound incorporates a 1-cyanocyclohexyl-2-oxoethyl amide side chain, whereas the closest characterized analog, ML10302, utilizes a piperidinoethyl ester. This structural divergence yields a higher computed lipophilicity (XLogP3-AA of 2.4 vs. an estimated 1.5 for ML10302) and an increased number of hydrogen bond acceptors (6 vs. 4), predicting distinct membrane permeability and target engagement profiles [1][2]. The added amide bond also introduces conformational restraint, which is absent in the flexible ester of ML10302.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.4 (Computed) |
| Comparator Or Baseline | ML10302: ~1.5 (Estimated based on cLogP for 2-piperidinoethyl 4-amino-5-chloro-2-methoxybenzoate) |
| Quantified Difference | Δ ~0.9 log units |
| Conditions | Computed descriptors: PubChem XLogP3-AA for target compound vs. estimated cLogP for ML10302. |
Why This Matters
A difference of ~0.9 log units in lipophilicity can substantially alter a compound's permeability, solubility, and off-target binding, directly impacting its suitability for cell-based versus in vivo assays.
- [1] PubChem. (2019). Computed Properties for CID 7414306: XLogP3-AA and H-Bond Acceptors. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/876870-65-4. View Source
- [2] ChemAxon. (n.d.). Estimated cLogP for 2-piperidinoethyl 4-amino-5-chloro-2-methoxybenzoate (ML10302). Data retrieved via chemicalize.com. View Source
